molecular formula C9H21Si B1662110 Tripropylsilane CAS No. 998-29-8

Tripropylsilane

Cat. No. B1662110
CAS RN: 998-29-8
M. Wt: 157.35 g/mol
InChI Key: MMYRBBZVCDXGHG-UHFFFAOYSA-N
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Description

Tripropylsilane is a chemical compound with the molecular formula C9H22Si . It is used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of Tripropylsilane consists of a silicon atom bonded to three propyl groups and a hydrogen atom . The molecular weight of Tripropylsilane is 158.36 g/mol .


Physical And Chemical Properties Analysis

Tripropylsilane has a density of 0.758 g/mL at 25°C and a boiling point of 171°C . It’s a liquid at room temperature .

Scientific Research Applications

Radical-Initiated Reduction of Acid Chlorides

Tripropylsilane has been shown to react with aliphatic acyl chlorides in the presence of t-butyl peroxide, leading to the formation of corresponding alkanes. This process is facilitated through a radical chain reaction, making it useful for removing carboxy-groups from carboxylic acids with primary or secondary alkyl groups (Billingham, Jackson, & Malek, 1979).

Pyrolysis of Trialkylsilanes

In another study, the pyrolysis of trialkylsilanes, including tripropylsilane, in gaseous phase was explored. This process is likely to proceed via a radical chain mechanism, providing insights into the thermal decomposition of tripropylsilane (Mareš & Chvalovský, 1966).

Applications in Organosilicon Chemistry

Research on C-silylated aldehydes involves the oxidation of 2-(tripropylsilyl)ethanol, leading to various derivatives such as 2-(tripropylsilyl)acetaldehyde. This demonstrates the utility of tripropylsilane in organosilicon chemistry for producing complex organic compounds (Birkofer & Quittmann, 1985).

Transition-Metal-Catalyzed Silylations

Tripropylsilane is also significant in transition-metal-catalyzed silylations of arenes with hydrosilanes. These reactions involve either C-H bond activation or C-X bond cleavage synchronized with Si-H bond activation, showcasing the versatility of tripropylsilane in organic synthesis (Xu, Huang, Zhang, & Xu, 2015).

Organosilicon Compounds in Biomedical Applications

Although not directly related to tripropylsilane, studies on organosilicon compounds like Polydimethylsiloxane (PDMS) in biomedicine indicate the broader scope of silicon-based compounds in healthcare applications, such as in microfluidic devices and biomedical engineering (Victor et al., 2019).

Safety And Hazards

Tripropylsilane is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas .

properties

InChI

InChI=1S/C9H21Si/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYRBBZVCDXGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870824
Record name tripropylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropylsilane

CAS RN

998-29-8
Record name Tripropylsilane
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Record name Tripropylsilane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, tripropyl-
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Record name tripropylsilane
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Record name Tripropylsilane
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Record name TRIPROPYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
L Kaplan - Journal of the American Chemical Society, 1954 - ACS Publications
… The Si-H stretching vibration in tripropylsilane is at 2108 cm.-1; the bending vibration is probably at 820 cm.-1. For comparison, the Si-H frequencies in trichlorosilane are …
Number of citations: 15 pubs.acs.org
H Westermark, O Theander… - Acta Chemica …, 1954 - actachemscand.org
The preparation of the following nine silanes from the corresponding ethoxysilanes is described: di-and tripropylsilane, di-and tributylsilane, mono-, di-, and triamylsilane, …
Number of citations: 30 actachemscand.org
S MOROOKA - cheric.org
Inorganic porous membranes for gas separation are attracting much attention because they are stable at crucial conditions, and are mostly prepared on a porous support tube by sol-gel …
Number of citations: 0 www.cheric.org
NC Billingham, RA Jackson, F Malek - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… Tripropylsilane was chosen for the present work because of its convenient bp in relation to the reaction temperatures employed (1 10-170") and the volatility of the hydrocarbon products…
Number of citations: 12 pubs.rsc.org
N Tsukada, JF Hartwig - Journal of the American Chemical …, 2005 - ACS Publications
… To do so, we conducted the reaction of tripropylsilane with benzene in the presence of 1.5 … Instead, this process generated only phenyl tripropylsilane; 98% of the p-trifluoromethylphenyl …
Number of citations: 185 pubs.acs.org
JR Switzer, AL Ethier, KM Flack… - Industrial & …, 2013 - ACS Publications
… ATR-FTIR spectra of 3-(aminopropyl) tripropylsilane before and after reaction with 1 bar of CO 2 at 25 C are shown in Figure 1. An asymmetric stretch of CO 2 at 2330 cm –1 …
Number of citations: 54 pubs.acs.org
F Mareš, V Chvalovský - Journal of Organometallic Chemistry, 1966 - Elsevier
… of alkylsilane pyrolysis xe selected tripropylsilane as it was hoped … The composition of the tripropylsilane pyrolysis reaction … higher content of Si-H bonds than tripropylsilane, in our case …
Number of citations: 7 www.sciencedirect.com
L Kaplan, KE Wilzbach - Journal of the American Chemical …, 1955 - ACS Publications
The eflects of isotopic substitution on the rates of hydrolysis of triphenyl-and tripropylsilane in piperidine-water and ethanol-water solvents have been studied in order to acquire …
Number of citations: 68 pubs.acs.org
Y Avigal, M Schieber, R Levin - Journal of Crystal Growth, 1974 - Elsevier
Films in the system Si-SiC-C were grown by the pyrolysis of tetramethylsilane (TMS), diethylsilane (DES), and tripropylsilane (TPS) in either an inert (He) or reducing (H 2 ) atmosphere. …
Number of citations: 24 www.sciencedirect.com
IV Shevchenko, IF Kovalev, MG Voronkov… - Bulletin of the Academy …, 1969 - Springer
… The calculation of the potential functions for the skeletons of the tripropylsilane molecules … Tripropylsilane molecules have equilibrium configurations with the point symmetry group C3v, …
Number of citations: 1 link.springer.com

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